molecular formula C11H10FNO2 B13324387 methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

Cat. No.: B13324387
M. Wt: 207.20 g/mol
InChI Key: JMOFMSOTXNXYGX-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 6-fluoro-2-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-10(11(14)15-2)8-4-3-7(12)5-9(8)13-6/h3-5,13H,1-2H3

InChI Key

JMOFMSOTXNXYGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)F)C(=O)OC

Origin of Product

United States

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